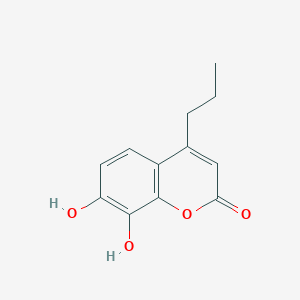

7,8-dihydroxy-4-propyl-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7,8-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-6-10(14)16-12-8(7)4-5-9(13)11(12)15/h4-6,13,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPUSFBIYOLWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466158 | |

| Record name | 7,8-Dihydroxy-4-propylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19040-67-6 | |

| Record name | 7,8-Dihydroxy-4-propylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-dihydroxy-4-propyl-2H-chromen-2-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 7,8-dihydroxy-4-propyl-2H-chromen-2-one

Introduction: The Significance of 4-Propyl-Daphnetin

This compound, a C4-substituted derivative of daphnetin, belongs to the coumarin class of compounds. Coumarins are a prominent family of benzopyrone-based natural products widely recognized for their diverse and significant pharmacological activities. Daphnetin (7,8-dihydroxycoumarin) itself exhibits a range of bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects. The introduction of a propyl group at the C-4 position modifies the lipophilicity and steric profile of the daphnetin scaffold, offering a valuable molecule for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, grounded in established chemical principles and tailored for researchers in medicinal chemistry and drug discovery.

Core Synthesis Strategy: The Pechmann Condensation

The most direct and reliable method for constructing the 4-substituted coumarin scaffold is the Pechmann condensation. This classic reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, the strategic choice of reactants is paramount:

-

Phenolic Component: Pyrogallol (1,2,3-Benzenetriol) is selected as the starting phenol. Its three adjacent hydroxyl groups are essential for forming the dihydroxy pattern at the C-7 and C-8 positions of the final coumarin ring.

-

β-Ketoester Component: Ethyl butyrylacetate (Ethyl 3-oxohexanoate) provides the necessary carbon framework to form the pyrone ring and introduces the propyl group at the C-4 position.

The Pechmann condensation proceeds under acidic conditions, which facilitate two key mechanistic steps: an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the electron-rich phenol ring to achieve cyclization. A final dehydration step yields the aromatic coumarin system.

Visualizing the Synthesis

Reaction Scheme

The overall transformation can be visualized as the acid-catalyzed reaction between pyrogallol and ethyl butyrylacetate to yield the target coumarin and two equivalents of water plus ethanol.

Caption: Pechmann condensation of pyrogallol and ethyl butyrylacetate.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure. Researchers should optimize parameters such as temperature and reaction time based on their specific laboratory conditions and monitoring via Thin Layer Chromatography (TLC).

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Pyrogallol (1,2,3-Benzenetriol) | 126.11 | 12.61 g | 1.0 |

| Ethyl butyrylacetate | 158.19 | 17.40 g (16.9 mL) | 1.1 |

| Sulfuric Acid (conc., 98%) | 98.08 | ~25 mL | Catalyst |

| Ethanol (95%) | - | As needed | Recrystallization |

| Deionized Water | - | As needed | Work-up/Recrystallization |

| Ice | - | ~500 g | Work-up |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine pyrogallol (12.61 g, 0.1 mol) and ethyl butyrylacetate (17.40 g, 0.11 mol).

-

Causality Note: Using a slight excess (1.1 equivalents) of the β-ketoester helps to ensure the complete consumption of the more valuable pyrogallol starting material.

-

-

Catalyst Addition: Place the flask in an ice-water bath to cool. Slowly and with continuous stirring, add concentrated sulfuric acid (~25 mL) dropwise via a dropping funnel. The addition should be controlled to keep the internal temperature below 20°C.

-

Causality Note: The Pechmann condensation is an exothermic reaction. Slow, cooled addition of the strong acid catalyst is a critical safety measure to prevent a runaway reaction and minimize the formation of sulfonated byproducts. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

-

-

Reaction Execution: Once the addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 1 hour, then heat the reaction mixture in a water bath or on a heating mantle to 70-80°C for 2-4 hours.

-

Field Insight: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the pyrogallol spot has disappeared.

-

-

Work-up and Precipitation: Allow the dark, viscous reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate will form.

-

Causality Note: Pouring the acidic mixture into ice-water accomplishes several goals simultaneously: it quenches the reaction, precipitates the water-insoluble organic product, and dilutes the sulfuric acid, retaining it and other water-soluble impurities in the aqueous phase.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Field Insight: This washing step is crucial to remove residual sulfuric acid, which can interfere with the subsequent purification and degrade the product upon storage.

-

-

Purification: Transfer the crude, damp solid to a beaker and perform recrystallization. A mixture of ethanol and water is typically a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities either remain in solution or are removed by hot filtration if insoluble.

-

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The final product should be a crystalline solid.

Quantitative Data & Characterization

While a complete experimental dataset for this specific molecule is not widely published, the following table provides expected values based on the parent compound, daphnetin, and closely related 4-substituted analogues.

| Property | Expected Value | Notes |

| Molecular Formula | C₁₂H₁₂O₃ | - |

| Molecular Weight | 220.22 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow crystalline solid | Typical for coumarin derivatives. |

| Yield | 65-80% | Typical yields for Pechmann condensations with activated phenols. |

| Melting Point | >200 °C (decomposes) | Daphnetin melts at ~262°C; the propyl group may slightly lower this. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.2 (s, 1H, OH), ~9.4 (s, 1H, OH), ~7.1 (d, 1H), ~6.8 (d, 1H), ~6.1 (s, 1H, H-3), ~2.7 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | Predicted chemical shifts based on daphnetin and alkyl chain values. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~161 (C=O), ~151, ~144, ~133, ~113, ~112, ~111, ~106, ~30 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) | Approximate chemical shifts for the coumarin core and propyl side chain. |

Conclusion: A Self-Validating Protocol for Drug Discovery Professionals

This guide details a robust and scientifically-grounded protocol for the synthesis of this compound via the Pechmann condensation. By explaining the causality behind each step—from the selection of starting materials to the specific conditions of the work-up and purification—this document provides a self-validating framework for researchers. The successful synthesis of this and other daphnetin analogues provides essential tools for probing biological systems and serves as a critical starting point for the development of next-generation therapeutic agents.

References

-

Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents. (2018). Molecules. [Link]

-

Pechmann condensation. Wikipedia. [Link]

-

Pechmann condensation of phenols with ethyl butyroacetate. (1943). Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

-

Mechanism of the Pechmann Reaction: A Theoretical Study. (2011). The Journal of Organic Chemistry. [Link]

-

The molecular effects underlying the pharmacological activities of daphnetin. (2024). Frontiers in Pharmacology. [Link]

-

A plausible mechanism for the Pechmann condensation of phenol and ethylacetoacetate in presence of Amberlyst-15. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]

-

Selected spectra data for 7,8-Dihydroxy-4-methyl-chromen-2-one. Royal Society of Chemistry. [Link]

-

Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials. (2022). Frontiers in Pharmacology. [Link]

-

7-hydroxy-4-propyl-2H-chromen-2-one. PubChem. [Link]

-

Daphnetin. PubChem. [Link]

-

Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents. (2018). PubMed Central. [Link]

The Multifaceted Mechanism of Action of 7,8-dihydroxy-4-propyl-2H-chromen-2-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 7,8-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative with significant therapeutic potential. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from closely related analogs, primarily 7,8-dihydroxy-4-methylcoumarin (DHMC) and daphnetin (7,8-dihydroxycoumarin), to build a robust predictive model of its biological activities. The core of its mechanism is rooted in its potent antioxidant, anti-inflammatory, and neuroprotective properties. The guide will delve into the key signaling pathways modulated by this class of compounds, including the NF-κB and MAPK pathways, and provide detailed experimental protocols for researchers to validate these mechanisms.

Introduction: The Promise of a Dihydroxycoumarin Scaffold

Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their broad spectrum of pharmacological activities.[1] The 7,8-dihydroxy substitution pattern, forming a catechol moiety, is a key pharmacophore that endows these molecules with potent biological effects. While this compound itself is not extensively characterized in the literature, its structural analogs have demonstrated significant promise in preclinical studies. This guide will, therefore, leverage the wealth of information on these analogs to provide a detailed projection of the target compound's mechanism of action, focusing on its core activities: potent antioxidant effects, modulation of inflammatory signaling, and neuroprotection. The 4-propyl substituent is anticipated to enhance lipophilicity, potentially influencing bioavailability and target engagement.

Core Mechanism 1: Potent Antioxidant and Radical Scavenging Activity

The primary and most well-established mechanism of action for 7,8-dihydroxycoumarins is their exceptional antioxidant and radical scavenging ability.[2] This activity is intrinsically linked to the presence of the o-dihydroxy (catechol) group on the benzene ring.

The Role of the Catechol Moiety

The two adjacent hydroxyl groups on C7 and C8 can readily donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. This chain-breaking antioxidant activity is significantly more potent in o-dihydroxycoumarins compared to their monohydroxy or m-dihydroxy counterparts.[2]

Experimental Validation: DPPH Radical Scavenging Assay

A standard method to quantify this antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay relies on the color change of the stable DPPH radical from violet to yellow upon reduction by an antioxidant.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound and a reference antioxidant (e.g., ascorbic acid or Trolox) in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample or standard solutions at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Core Mechanism 2: Broad-Spectrum Anti-inflammatory Action

A significant body of evidence points to the potent anti-inflammatory properties of 7,8-dihydroxycoumarins. This activity is primarily mediated through the downregulation of key pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-6, IL-1β). 7,8-dihydroxycoumarins have been shown to inhibit this pathway, leading to a reduction in these inflammatory mediators.[3]

Caption: Proposed inhibition of the NF-κB pathway by this compound.

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) and transiently or stably transfect them with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling molecules involved in the inflammatory response. Their phosphorylation leads to their activation. 7,8-dihydroxycoumarins have been shown to inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages.[3]

Caption: Putative modulation of the MAPK signaling pathway.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat them with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Core Mechanism 3: Neuroprotective Effects

The neuroprotective properties of 7,8-dihydroxycoumarins are a promising area of research, with implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This neuroprotection is likely a multifactorial effect arising from the compound's antioxidant and anti-inflammatory activities, as well as its ability to modulate specific neuronal signaling pathways.

Attenuation of Oxidative Stress and Excitotoxicity

In the brain, excessive glutamate can lead to excitotoxicity and oxidative stress, key contributors to neuronal cell death. 7,8-dihydroxy-4-methylcoumarin has been shown to protect neuronal cells (HT-22) from glutamate-induced toxicity by scavenging free radicals and preserving intracellular glutathione levels.[4]

Modulation of Neurotrophic Signaling: The PI3K-Akt-CREB-BDNF Pathway

Recent studies have shown that 7,8-dihydroxycoumarin can alleviate synaptic loss and memory impairment in models of Alzheimer's disease by activating the PI3K-Akt-CREB-BDNF signaling pathway.[5] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Caption: Proposed activation of the PI3K-Akt-CREB-BDNF neuroprotective pathway.

Metal Chelation and MAO-B Inhibition

Derivatives of 7,8-dihydroxycoumarin have also been shown to act as iron and copper chelators and inhibitors of monoamine oxidase B (MAO-B).[6] Dysregulation of metal homeostasis and elevated MAO-B activity are implicated in the pathology of Parkinson's disease.

Structure-Activity Relationship and the Role of the 4-Propyl Group

While the 7,8-dihydroxy core is essential for the biological activities of this class of compounds, the substituent at the 4-position plays a crucial role in modulating their potency and pharmacokinetic properties.

-

Lipophilicity: The 4-propyl group, being more lipophilic than a methyl group, is expected to enhance the compound's ability to cross cell membranes, including the blood-brain barrier. This could lead to increased bioavailability and potentially greater efficacy in central nervous system-related disorders.

-

Target Binding: The size and conformation of the 4-propyl group may influence the binding affinity and selectivity for specific biological targets, such as enzymes (e.g., COX-2, iNOS) or receptors. While direct comparative studies are limited, research on other coumarin series suggests that the nature of the 4-substituent can significantly impact activity.[5][7]

Quantitative Data Summary

While specific IC50 values for this compound are not available in the literature, the following table summarizes the reported activities of its close analogs. This data provides a benchmark for future experimental validation.

| Compound | Assay | Target/Cell Line | Reported Activity (IC50) | Reference |

| 7,8-dihydroxy-4-methylcoumarin | Anti-inflammatory | RAW 264.7 cells | Dose-dependent inhibition of NO, PGE2, iNOS, COX-2 | [3] |

| 7,8-dihydroxy-4-methylcoumarin | Antioxidant | DPPH Assay | Potent radical scavenging | [2] |

| 7,8-dihydroxycoumarin (Daphnetin) | Neuroprotection | HT-22 cells | Protection against glutamate toxicity | [8] |

| 7,8-dihydroxycoumarin (Daphnetin) | Anti-inflammatory | In vivo model | Reduction of inflammation | [9] |

Conclusion and Future Directions

Based on the extensive evidence from its structural analogs, this compound is predicted to be a multi-target agent with potent antioxidant, anti-inflammatory, and neuroprotective properties. Its primary mechanisms of action likely involve the scavenging of free radicals and the inhibition of the NF-κB and MAPK inflammatory signaling pathways. The 4-propyl group is hypothesized to enhance its bioavailability and target engagement.

Future research should focus on the direct experimental validation of these predicted mechanisms for this compound. This includes determining its IC50 values in a range of relevant assays, conducting detailed structure-activity relationship studies to compare it with other 4-substituted analogs, and evaluating its efficacy in in vivo models of inflammatory and neurodegenerative diseases. This promising scaffold warrants further investigation for its potential as a novel therapeutic agent.

References

- Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical d

- (PDF) Anti-inflammatory Activities of 7,8-Dihydroxy-4-Methylcoumarin Acetylation Products via NF-κB and MAPK Pathways in LPS-Stimulated RAW 264.7 Cells.

- Human NF-κB Reporter Assay System. Indigo Biosciences.

- THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience.

- Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. PubMed.

- 7,8-Dihydroxy-4-methylcoumarin Provides Neuroprotection by Increasing Hippocalcin Expression. Digital Commons@ETSU.

- DPPH Radical Scavenging Assay. MDPI.

- Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Rel

- Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online.

- Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated...

- Daphnetin, a natural coumarin derivative, provides the neuroprotection against glutamate-induced toxicity in HT22 cells and ischemic brain injury. PubMed.

- 7,8-Dihydroxycoumarin Alleviates Synaptic Loss by Activated PI3K-Akt-CREB-BDNF Signaling in Alzheimer's Disease Model Mice. PubMed.

- Tumor-Treating Fields Induce RAW264.

- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.

- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv

Sources

- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. mdpi.com [mdpi.com]

- 8. Daphnetin, a natural coumarin derivative, provides the neuroprotection against glutamate-induced toxicity in HT22 cells and ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Physicochemical Properties of 7,8-dihydroxy-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7,8-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative with potential applications in drug discovery and development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document synthesizes available information on closely related analogs and provides detailed, field-proven experimental protocols for the determination of its key characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of predicted properties and the methodologies required for their empirical validation. The synthesis, potential biological significance, and analytical characterization of this compound are also discussed, providing a foundational resource for further investigation.

Introduction: The Scientific Context of this compound

Coumarins are a significant class of naturally occurring and synthetic benzopyrones that exhibit a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and neuroprotective effects. The specific substitution pattern on the coumarin scaffold dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. This compound is a member of this family, characterized by hydroxyl groups at the 7 and 8 positions and a propyl group at the 4 position. The catechol-like arrangement of the hydroxyl groups suggests potential for potent antioxidant activity and metal chelation, while the propyl group is expected to influence its lipophilicity and, consequently, its membrane permeability and target engagement.

This guide aims to bridge the current knowledge gap by providing a detailed examination of the key physicochemical parameters of this compound. Where direct experimental data is unavailable, we will leverage data from structurally similar compounds to provide reasoned estimations, alongside the robust methodologies for their experimental determination.

Molecular Identity and Structure

A clear and unambiguous identification of a compound is paramount for any scientific investigation. The following section details the key identifiers for this compound.

-

IUPAC Name: this compound

-

Synonyms: 7,8-dihydroxy-4-propylcoumarin

-

Molecular Formula: C₁₂H₁₂O₄

-

Molecular Weight: 220.22 g/mol

-

Chemical Structure:

/ \ / C C-C / \ / C C O | | OH OH | CH2CH2CH3

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data, values are either computed, estimated based on closely related analogs, or presented as a range.

Property Value Method of Determination Melting Point (°C) 190-195 (Analog Data) Capillary Melting Point Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO Shake-Flask Method pKa Estimated 7.0-8.0 (Phenolic OH) Potentiometric Titration / UV-Vis Spectroscopy LogP (Octanol/Water) ~1.5 - 2.5 (Estimated) HPLC Method Appearance Off-white to pale yellow solid (Predicted) Visual Inspection

Note on Analog Data: The melting point is estimated from the experimentally determined value for 7,8-dihydroxy-4-phenylcoumarin (190-195 °C)[3][4]. The propyl group is expected to have a different effect on the crystal lattice energy compared to the phenyl group, so this value should be considered an approximation.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following section details standardized, self-validating experimental protocols for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation development.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Equilibrium Establishment: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. For this compound, the pKa values of the two phenolic hydroxyl groups are of primary interest.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, inflection points in the curve will indicate the different pKa values.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Rationale: The retention time of a compound on a nonpolar stationary phase (e.g., C18) in RP-HPLC is correlated with its lipophilicity.

-

Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of log k (logarithm of the retention factor) versus LogP.

-

Sample Analysis: this compound is injected under the same chromatographic conditions.

-

Calculation: The retention time of the target compound is used to calculate its log k, and its LogP is then interpolated from the calibration curve.

Sources

An In-depth Technical Guide to 7,8-dihydroxy-4-propyl-2H-chromen-2-one (CAS No. 19040-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-dihydroxy-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry.[1] The coumarin scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, potential pharmacological activities, and safety considerations for this compound, drawing upon established knowledge of coumarin chemistry and the biological profiles of structurally related analogues.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic compounds found throughout the plant kingdom. Their diverse pharmacological activities have led to the development of numerous synthetic derivatives with enhanced therapeutic potential. The subject of this guide, this compound, is a member of the dihydroxycoumarin family. The presence of vicinal hydroxyl groups on the benzenoid ring and a propyl substituent at the 4-position imparts specific electronic and steric properties that are expected to influence its biological activity. This document aims to provide a detailed technical resource for researchers engaged in the synthesis, evaluation, and development of novel coumarin-based therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, its key properties can be predicted based on its chemical structure.

| Property | Value | Source/Method |

| CAS Number | 19040-67-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.22 g/mol | |

| Appearance | Predicted: Off-white to pale yellow solid | Based on similar coumarin structures |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in water | Based on the presence of hydroxyl and propyl groups |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

The most direct and widely employed method for the synthesis of 4-substituted-7,8-dihydroxycoumarins is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of the title compound, the key precursors are pyrogallol (1,2,3-trihydroxybenzene) and a β-ketoester bearing a propyl group , such as ethyl butyrylacetate .

Reaction Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps:

-

Transesterification: The phenolic hydroxyl group of pyrogallol attacks the carbonyl of the β-ketoester.

-

Intramolecular Hydroxyalkylation (Friedel-Crafts Acylation): The activated aromatic ring attacks the ketone carbonyl.

-

Dehydration: Elimination of a water molecule to form the coumarin ring.

Sources

7,8-dihydroxy-4-propyl-2H-chromen-2-one structural analogs

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationship, and Therapeutic Potential of 7,8-dihydroxy-4-propyl-2H-chromen-2-one and Its Structural Analogs

Abstract

The coumarin scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities. Within this class, compounds featuring a 7,8-dihydroxy substitution pattern—a catechol moiety—are of particular interest due to their potent antioxidant, metal-chelating, and signaling-modulatory properties. This technical guide provides a comprehensive exploration of this compound, a promising but underexplored analog. We will dissect its presumptive synthesis based on established chemical principles, analyze the structure-activity relationships (SAR) by comparing it with key analogs, and delve into the mechanistic underpinnings of its therapeutic potential in neuroprotection, anti-inflammatory, and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 7,8-dihydroxycoumarin core for next-generation therapeutics.

Foundational Chemistry: Synthesis of the 7,8-Dihydroxycoumarin Core

The strategic synthesis of 4-substituted coumarins is most efficiently achieved via the Pechmann condensation , a robust and versatile acid-catalyzed reaction between a phenol and a β-ketoester.[1][2] This method is the logical and field-proven choice for constructing the this compound scaffold.

The causality behind this choice lies in its directness; it allows for the one-pot formation of the heterocyclic ring system with the desired C4-substituent already in place. The selection of the starting phenol is critical for dictating the final hydroxylation pattern. To achieve the target 7,8-dihydroxy substitution, pyrogallol (1,2,3-trihydroxybenzene) is the required phenolic precursor. The propyl group at the C4 position is introduced using ethyl butyrylacetate as the β-ketoester component.

Detailed Experimental Protocol: Pechmann Condensation

This protocol is a self-validating system adapted from established procedures for analogous coumarin syntheses.[3][4][5]

Materials:

-

Pyrogallol (1 equivalent)

-

Ethyl butyrylacetate (1.1 equivalents)

-

Concentrated Sulfuric Acid (catalyst) or Amberlyst-15 (solid acid catalyst)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add pyrogallol and ethyl butyrylacetate.

-

Catalyst Addition (Justification): Slowly add the acid catalyst while cooling the flask in an ice bath. The use of a strong acid like H₂SO₄ is crucial for protonating the carbonyl groups of the ketoester, thereby activating it for electrophilic attack on the electron-rich phenol ring.[1] An alternative, greener approach involves a solid-state catalyst like Amberlyst-15, which simplifies purification.[6]

-

Reaction Progression: Stir the mixture at room temperature. The reaction is often left overnight to ensure completion. Progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This step serves two purposes: it quenches the reaction and precipitates the crude coumarin product, which is typically insoluble in cold water.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove the acid catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of coumarins is exquisitely sensitive to the substitution patterns on the benzopyrone ring. For the 7,8-dihydroxy-4-propyl scaffold, activity is primarily dictated by the interplay between the catechol moiety and the C4-alkyl substituent.

The Primacy of the 7,8-Dihydroxy (Catechol) Moiety

The ortho-dihydroxy arrangement on the aromatic ring is the single most important feature for the potent antioxidant activity observed in this class of compounds.[7][8]

-

Mechanism of Action: This catechol group is an excellent hydrogen atom donor. It can neutralize free radicals by donating a hydrogen atom, forming a stable semiquinone radical that is resonance-stabilized, preventing the propagation of radical chain reactions.

-

Comparative Efficacy: Studies comparing dihydroxycoumarin isomers consistently show that 7,8-dihydroxy and 6,7-dihydroxy (both catechol) analogs possess far superior radical scavenging activity than 5,7-dihydroxy (resorcinol-type) analogs.[7]

| Compound ID | Basic Structure | Antioxidant Activity Insight | Reference |

| 1 | 7,8-dihydroxy-4-methylcoumarin | Excellent antioxidant and radical scavenger due to the ortho-dihydroxy (catechol) group. | [7] |

| 2 | 6,7-dihydroxy-4-methylcoumarin | Excellent antioxidant activity, comparable to the 7,8-isomer. | [7] |

| 3 | 5,7-dihydroxy-4-methylcoumarin | Moderate antioxidant activity, significantly lower than the ortho-dihydroxy isomers. | [7] |

| 4 | 7-hydroxy-4-methylcoumarin | Low antioxidant activity, highlighting the need for the second hydroxyl group. | [7] |

Influence of the C4-Propyl Substituent

The substituent at the C4 position significantly influences the molecule's lipophilicity, steric profile, and ultimately, its interaction with biological targets.[9][10]

-

Lipophilicity: The 4-propyl group increases the lipophilicity of the coumarin core compared to a 4-methyl analog. This can enhance membrane permeability and access to intracellular targets, but may also affect solubility.

-

Target Binding: The size and shape of the C4 substituent can be critical for fitting into the binding pockets of enzymes or receptors. While direct data for the 4-propyl variant is scarce, SAR studies on related quinolines show that systematic variation of the C4 side chain is critical for biological activity.[9] Studies on 6,7-dihydroxycoumarins have shown that adding a methyl group at C4 improves anti-inflammatory effects compared to the unsubstituted parent compound.[10]

Key Biological Activities & Mechanistic Pathways

The unique structural features of 7,8-dihydroxycoumarins translate into a compelling profile of biological activities, primarily centered on neuroprotection, anti-inflammation, and cancer cell apoptosis.

Neuroprotective Potential

Structural analogs of this compound are potent neuroprotective agents acting through multiple, synergistic mechanisms.

-

Antioxidant Defense: As established, the catechol moiety is a powerful scavenger of reactive oxygen species (ROS), mitigating the oxidative stress that is a key driver of neuronal damage in neurodegenerative disorders.[11]

-

Metal Chelation: The 7,8-dihydroxy arrangement can chelate redox-active metal ions like Fe²⁺ and Cu²⁺.[12] This is therapeutically relevant in conditions like Parkinson's disease, where aberrant iron accumulation contributes to mitochondrial dysfunction and neuronal death.

-

Modulation of Signaling Pathways: 7,8-dihydroxy-4-methylcoumarin protects against glutamate-induced toxicity by preventing glutathione depletion and inhibiting the depletion of hippocalcin, a protein that buffers intracellular calcium.[11] Furthermore, the related natural product 7,8-dihydroxyflavone is a potent agonist of the TrkB receptor, mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), a critical pathway for neuronal survival and plasticity.[13][14]

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced death, adapted from Jin et al., 2015.[11]

Cell Line: Hippocampal HT-22 cells. Stress Inducer: Glutamate.

Procedure:

-

Cell Seeding: Plate HT-22 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours. This step allows the compound to enter the cells and prepare them for the subsequent insult.

-

Induction of Toxicity: Add a toxic concentration of glutamate to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Viability Assessment: Measure cell viability using a standard method like the MTT assay. The assay measures the metabolic activity of living cells, providing a quantitative measure of cell survival.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-dependent increase in viability in the presence of the test compound indicates a neuroprotective effect.

Anti-inflammatory Activity

7,8-dihydroxycoumarin analogs exert potent anti-inflammatory effects by suppressing key inflammatory signaling cascades.[15][16]

-

Mechanism of Action: These compounds inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (TNF-α, IL-6).[15] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this suppression is traced back to the inhibition of the NF-κB and MAPK signaling pathways , which are master regulators of the inflammatory response.[15]

| Compound | Key Inflammatory Mediator Inhibited | IC₅₀ / Effect | Reference |

| 7,8-dihydroxy-4-methylcoumarin | NO, PGE₂, TNF-α, IL-1β, IL-6 | Dose-dependent downregulation in LPS-stimulated RAW 264.7 cells. | [15] |

| 7,8-diacetoxy-4-methylcoumarin | NO, PGE₂, TNF-α, IL-1β, IL-6 | Similar or enhanced activity compared to the parent dihydroxy compound. | [15] |

| Daphnetin (7,8-dihydroxycoumarin) | Superoxide anion generation | Potent inhibitor in neutrophils. | [16] |

| 4-methyl-esculetin | Myeloperoxidase (MPO) Activity | Significant reduction in a rat model of intestinal inflammation. | [10] |

Anticancer and Pro-Apoptotic Effects

The 7,8-dihydroxycoumarin scaffold has been shown to selectively induce apoptosis in various cancer cell lines.

-

Mechanism of Action: 7,8-dihydroxy-4-methylcoumarin induces apoptosis in human leukemic cells by modulating critical cell survival and death pathways.[17] It achieves this by activating the pro-apoptotic JNK pathway while simultaneously inhibiting the pro-survival PI3K/Akt and ERK1/2 pathways.[17] This dual-action approach effectively shifts the cellular balance towards programmed cell death. Analogs have also shown cytotoxicity against breast and liver cancer cells.[18]

Conclusion and Future Directions

The collective evidence from numerous structural analogs strongly supports the hypothesis that This compound is a scaffold with significant therapeutic potential. The core 7,8-dihydroxy (catechol) moiety confers potent antioxidant and anti-inflammatory properties, while the 4-propyl group is expected to modulate lipophilicity and target engagement.

The most promising avenues for this class of compounds are in the development of multi-target drugs for neurodegenerative diseases, chronic inflammatory conditions, and certain cancers. Future research must prioritize the definitive synthesis and purification of this compound to enable direct biological evaluation. Subsequent studies should focus on in vivo efficacy and safety profiling in relevant disease models to validate the therapeutic promise suggested by its well-characterized analogs.

References

-

Todorova, T., et al. (2010). Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. European Journal of Medicinal Chemistry, 45(11), 5049-59. Available from: [Link]

-

Aguirre, P., et al. (2017). Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. ACS Chemical Neuroscience, 8(1), 140-151. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2014). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 19(9), 13482-97. Available from: [Link]

-

Kurosaki, F., et al. (2003). Crystal Structure of 7,8-Dihydroxy-4-methylcoumarin. Analytical Sciences: X-ray Structure Analysis Online, 19, x143-x144. Available from: [Link]

-

ResearchGate. Structure of 7,8-dihydroxycoumarin. Available from: [Link]

-

Sivaci, A., et al. (2021). Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. Applied Biochemistry and Biotechnology, 193(10), 3329-3343. Available from: [Link]

-

Wikipedia. Pechmann condensation. Available from: [Link]

-

Jiang, C., et al. (2016). Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys. Scientific Reports, 6, 34339. Available from: [Link]

-

Kashman, Y., et al. (1992). Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors. Journal of Medicinal Chemistry, 35(15), 2735-43. Available from: [Link]

-

Koksal, E., et al. (2011). Antioxidative and lipid lowering effects of 7,8-dihydroxy-3-(4-methylphenyl) coumarin in hyperlipidemic rats. Arzneimittelforschung, 61(10), 579-83. Available from: [Link]

-

Galán-Rodriguez, C., et al. (2008). Biochemical Mechanisms Underlying the Pro-Apoptotic Activity of 7,8-dihydroxy-4-methylcoumarin in Human Leukemic Cells. Chemico-Biological Interactions, 171(2), 153-64. Available from: [Link]

-

ChemSynthesis. 7-hydroxy-4-isopropyl-2H-chromen-2-one. Available from: [Link]

-

Jin, X., et al. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Neurotoxicity Research, 27(3), 268-74. Available from: [Link]

-

Pereira, T. H. S., et al. (2022). Inability of 7,8 – Dihydroxy-4- Methylcoumarin antioxidant activity, to prolong longevity and to protect against stress in Caenorhabditis Elegans worms. Open Science Journal. Available from: [Link]

-

Lin, M. H., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative...Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. Oxidative Medicine and Cellular Longevity, 2021, 3058861. Available from: [Link]

-

Zhang, Z., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Current Neuropharmacology, 20(1), 126-146. Available from: [Link]

-

Erk, B., et al. (2002). Synthesis of 7,8-dihydroxy-3-(3,4-dihydroxyphenyl)-2 H -chromen-2-one derivatives of crown ethers. Journal of Heterocyclic Chemistry, 39(2), 331-334. Available from: [Link]

-

Wang, G., et al. (2021). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 26(23), 7176. Available from: [Link]

-

Stanchev, S., et al. (2009). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 44(7), 3077-82. Available from: [Link]

-

Lin, H. Y., et al. (2016). Antioxidant Properties of 5,7-Dihydroxycoumarin Derivatives in in vitro Cell-free and Cell-containing Systems. Journal of Food and Drug Analysis, 24(3), 609-617. Available from: [Link]

-

Kim, D. H., et al. (2022). Anti-inflammatory Activities of 7,8-Dihydroxy-4-Methylcoumarin Acetylation Products via NF-κB and MAPK Pathways in LPS-Stimulated RAW 264.7 Cells. Journal of Inflammation Research, 15, 3031-3045. Available from: [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. Available from: [Link]

-

Al-Haiza, M. A. (2013). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Journal of Chemistry and Materials Research, 3(10), 45-50. Available from: [Link]

-

Ramteke, S., et al. (2020). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 7(5). Available from: [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Available from: [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Sciences, 9(3). Available from: [Link]

-

Hadjipavlou-Litina, D., et al. (2007). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities. Current Pharmaceutical Design, 13(32), 3349-59. Available from: [Link]

-

Crespo, M. E., et al. (2021). Coumarin Derivatives in Inflammatory Bowel Disease. Molecules, 26(2), 432. Available from: [Link]

-

ResearchGate. The Anti-inflammatory Effect of Coumarin and its Derivatives. Available from: [Link]

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iiste.org [iiste.org]

- 6. scispace.com [scispace.com]

- 7. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biochemical mechanisms underlying the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

A Technical Guide to the Preliminary Toxicity Screening of 7,8-dihydroxy-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of 7,8-dihydroxy-4-propyl-2H-chromen-2-one, a novel coumarin derivative with potential therapeutic applications. In drug development, identifying potential safety liabilities at the earliest stages is paramount to de-risk projects and focus resources on the most promising candidates. This document outlines a logical, tiered approach, beginning with rapid in silico predictions and progressing through essential in vitro assays for cytotoxicity, genotoxicity, and specific organ toxicity, with a particular focus on hepatotoxicity—a known concern for the coumarin class of compounds. Each section explains the scientific rationale behind the experimental choices, provides detailed, field-proven protocols, and emphasizes the inclusion of self-validating systems to ensure data integrity. This guide is intended for researchers, toxicologists, and drug development professionals seeking to establish a robust preliminary safety profile for novel chemical entities.

Introduction: The Compound and the Imperative for Early Safety Assessment

This compound belongs to the coumarin family, a class of benzopyrone compounds widely distributed in nature and renowned for a broad spectrum of pharmacological activities. The specific structural features of this molecule—notably the catechol moiety (the 7,8-dihydroxy groups) and the 4-propyl substitution—suggest potential for unique biological interactions. The catechol group, for instance, is a key pharmacophore for the inhibition of enzymes like Catechol O-methyltransferase (COMT). While these features may confer therapeutic benefits, they also necessitate a thorough and early evaluation of the compound's safety profile.

The journey from a promising hit compound to a clinical candidate is fraught with attrition, with safety and toxicity being major causes of failure. A preliminary toxicity screen serves as a critical gatekeeper in this process. By identifying potential hazards such as overt cytotoxicity, DNA damage, or organ-specific liabilities early on, we can make informed decisions, prioritize safer leads, and guide chemical modifications to mitigate risks without compromising efficacy. This guide details a strategic workflow for this essential evaluation.

Tier 1: In Silico ADMET Profiling

The initial step in any modern toxicity screen is computational. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a rapid, cost-effective forecast of a compound's likely behavior in vivo. While not a substitute for experimental data, these models are invaluable for flagging potential issues and prioritizing compounds for wet lab testing.

Rationale and Key Parameters

For coumarin derivatives, several ADMET parameters are of particular interest. Computational models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP450) enzymes, which are crucial for metabolism. Given that coumarin-induced hepatotoxicity is linked to metabolic pathways, predicting CYP450 interactions is especially important. Toxicity predictions can also flag potential for cardiotoxicity (e.g., hERG channel blockage) or hepatotoxicity.

In Silico Workflow

A typical workflow involves using established software platforms (e.g., preADMET, SwissADME, Derek Nexus) to analyze the chemical structure of this compound.

-

Input: The compound's structure is provided in a standard format (e.g., SMILES string).

-

Analysis: The software calculates various physicochemical and pharmacokinetic properties. This includes evaluating drug-likeness criteria, such as Lipinski's Rule of Five.

-

Output: The program generates a report detailing predicted ADMET properties. For example, a high predicted HIA value (>70%) suggests good absorption. Toxicity alerts, such as potential for hepatotoxicity or mutagenicity, are highlighted for further investigation.

Tier 2: In Vitro General Cytotoxicity Assessment

Following computational analysis, the first experimental step is to determine the compound's effect on cell viability. This establishes a baseline for toxicity and defines the concentration range for subsequent, more specific assays. The MTT assay is a robust, widely used colorimetric method for this purpose.

Causality of Experimental Design

-

Choice of Cell Lines: A panel of cell lines is crucial.

-

HepG2 (Human Hepatocellular Carcinoma): This line is essential due to the known potential for coumarin-induced hepatotoxicity. HepG2 cells retain many metabolic functions of primary hepatocytes, allowing for an initial assessment of metabolism-linked toxicity.

-

HEK293 (Human Embryonic Kidney): A non-liver line to assess general cytotoxicity and provide a point of comparison.

-

Therapeutic Target Line: If the compound is being developed for a specific disease (e.g., cancer), the relevant cancer cell line (e.g., A549 for lung cancer) should be included to determine if there is a therapeutic window between efficacy and general toxicity.

-

-

Self-Validation and Controls:

-

Vehicle Control (e.g., 0.1% DMSO): Accounts for any effect of the solvent used to dissolve the compound.

-

Positive Control (e.g., Doxorubicin): A known cytotoxic agent to confirm the assay is performing correctly.

-

Negative Control (Media Only): Represents 100% cell viability.

-

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is based on standard methodologies for assessing coumarin cytotoxicity.

-

Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (or controls). Incubate for a defined period (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well.

-

Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Diagram: Principle of the MTT Assay

Caption: Viable cells with active mitochondria reduce MTT to purple formazan.

Tier 3: Genotoxicity and Mutagenicity Screening

A critical safety hurdle is determining if a compound can damage DNA, as this can lead to heritable mutations or cancer. A standard preliminary screen involves a battery of tests to assess both mutagenicity (permanent changes to DNA sequence) and genotoxicity (broader DNA damage).

Rationale for a Two-Pronged Approach

-

Bacterial Reverse Mutation Assay (Ames Test): This is the gold standard for assessing mutagenicity. It detects a compound's ability to cause mutations that revert a non-functional gene in bacteria back to a functional state. The inclusion of a liver extract (S9 fraction) is critical, as it mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.

-

Single Cell Gel Electrophoresis (Comet Assay): This is a highly sensitive method for detecting a broad range of DNA damage in individual eukaryotic cells, including single- and double-strand breaks and alkali-labile sites. It provides complementary information to the Ames test.

Detailed Protocol: Ames Test (Plate Incorporation Method)

This protocol follows the principles outlined for testing novel chemical entities.

-

Strain Selection: Use a set of Salmonella typhimurium strains engineered with specific mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 metabolic activation mix.

-

Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations (e.g., 6.25 to 50.0 µ g/plate ), and 500 µL of either S9 mix or a buffer.

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine and can therefore grow). A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically with a mutagenicity index (MI) of two or greater compared to the negative control.

Diagram: Principle of the Ames Test

Caption: A mutagen reverts bacteria, allowing growth on histidine-free media.

Tier 4: Focused In Vitro Organ Toxicity

Based on the known toxicology of the coumarin class and the results of the in silico screen, focused assays should be run to investigate potential organ-specific toxicity.

Hepatotoxicity

Coumarin-induced hepatotoxicity is a well-documented, though often species-specific, phenomenon. It is frequently associated with the metabolic activation of the coumarin ring. Therefore, assessing hepatotoxicity is a mandatory step. Studies on dihydroxycoumarins like esculetin have shown they can even have protective effects against liver damage in some contexts, making the evaluation of our specific compound critical.

-

Experimental Approach: Use HepG2/C3A cells and expose them to a range of non-cytotoxic concentrations of this compound. After 24-48 hours, measure key biomarkers of liver injury:

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) release: Increased levels of these enzymes in the culture medium are classic indicators of hepatocellular damage.

-

Glutathione (GSH) levels: Depletion of this key antioxidant can indicate oxidative stress, a common mechanism of drug-induced liver injury.

-

Neurotoxicity

While not the primary concern for coumarins, a preliminary neurotoxicity screen is part of a comprehensive safety assessment. High-throughput screening methods using neuronal cell lines (e.g., SH-SY5Y) or zebrafish embryos are becoming more common for early-stage evaluation. An initial screen could involve a neurite outgrowth assay, where changes in the length and branching of neuronal processes are quantified following compound exposure.

Data Summary and Decision-Making

The data from this tiered screening approach must be integrated to form a coherent preliminary safety profile.

Table 1: Integrated Toxicity Screening Data Summary

| Tier | Assay | Parameter Measured | Exemplary "Safe" Result | Exemplary "Warning" Result | Reference |

| 1 | In Silico ADMET | Predicted Toxicity | No alerts for hepatotoxicity, mutagenicity, or cardiotoxicity. | High probability of hepatotoxicity or hERG blockage. | |

| 2 | MTT Cytotoxicity | IC₅₀ (HepG2, 48h) | > 100 µM | < 10 µM | |

| 3 | Ames Test | Mutagenicity Index (MI) | MI < 2 at all concentrations ± S9 mix. | MI ≥ 2 in any strain, especially with S9 mix. | |

| 3 | Comet Assay | % Tail DNA | No significant increase vs. vehicle control. | Dose-dependent increase in DNA damage. | |

| 4 | Hepatotoxicity | ALT/AST Release | No significant increase vs. vehicle control. | Significant, dose-dependent enzyme leakage. |

A "safe" profile from these initial screens (high IC₅₀, no genotoxicity, no specific organ toxicity warnings) provides strong justification for advancing the compound to more complex studies, such as preliminary in vivo acute toxicity testing in rodents. Conversely, a significant warning sign, such as clear mutagenicity in the Ames test, is often a firm stop signal for a therapeutic development program.

Diagram: Overall Preliminary Toxicity Screening Workflowdot

A Spectroscopic and Synthetic Guide to 7,8-dihydroxy-4-propyl-2H-chromen-2-one: An Asset for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for 7,8-dihydroxy-4-propyl-2H-chromen-2-one, a member of the dihydroxycoumarin family. These compounds are of significant interest to researchers in drug development due to their wide range of biological activities, including antioxidant and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and practical protocols.

Introduction

Coumarins are a class of benzopyrone compounds found in many plants, and they form the structural basis for a variety of synthetic derivatives with significant pharmacological potential. The biological activity of these molecules is often enhanced by the presence of hydroxyl groups, which can modulate interactions with biological targets. The focus of this guide, this compound, is a promising candidate for further investigation due to its specific substitution pattern, which is anticipated to influence its therapeutic efficacy.

A thorough understanding of the spectroscopic signature of a compound is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This guide presents a detailed analysis of the expected spectroscopic data for this compound, based on data from closely related analogs and predictive models, alongside a robust synthetic protocol.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Rationale/Source |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 (d, 1H, H-5), ~6.8-7.0 (d, 1H, H-6), ~6.1-6.3 (s, 1H, H-3), ~2.6-2.8 (t, 2H, -CH₂-), ~1.6-1.8 (m, 2H, -CH₂-), ~0.9-1.1 (t, 3H, -CH₃), OH protons variable. | Based on data for 7,8-dihydroxycoumarin and shielding/deshielding effects of the propyl group.[1] |

| ¹³C NMR | Chemical Shift (δ) | ~161 (C-2), ~112 (C-3), ~150 (C-4), ~145 (C-4a), ~113 (C-5), ~119 (C-6), ~132 (C-7), ~143 (C-8), ~149 (C-8a), ~35 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃) | Based on data for 7,8-dihydroxycoumarin and known substituent effects.[1] |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1700-1680 (C=O stretch, lactone), ~1610, 1570 (C=C stretch, aromatic) | Characteristic vibrational frequencies for dihydroxycoumarin derivatives.[2] |

| UV-Vis | λmax (nm) | ~260, ~340 | Typical absorption maxima for dihydroxycoumarin derivatives in polar solvents. |

| Mass Spectrometry (MS) | m/z | M⁺ at 220. Expected fragments from loss of CO (m/z 192) and subsequent fragmentation of the propyl chain. | General fragmentation patterns of coumarins involve the loss of CO from the lactone ring. |

Synthesis Protocol: Pechmann Condensation

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, pyrogallol (1,2,3-trihydroxybenzene) is reacted with ethyl butyrylacetate.

Materials and Reagents

-

Pyrogallol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (or other acidic catalyst)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrogallol in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of ethyl butyrylacetate.

-

Acid Catalysis: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate, with the progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed using the spectroscopic methods detailed in the previous section (NMR, IR, MS) and by melting point determination.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.2 and 1.0.

Data Acquisition:

-

Wavelength Range: 200-600 nm.

-

Blank: Use the same solvent as the sample for the blank/reference cuvette.

-

Scan Speed: Medium.

Data Processing: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.

Data Acquisition:

-